phenyl acetyl Coa

Beschreibung

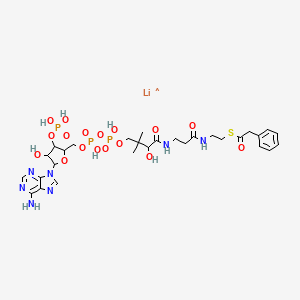

Phenylacetyl-coenzyme A (phenylacetyl-CoA) is a critical molecule in the field of biochemistry, serving as a key intermediate in the metabolic pathways of various aromatic compounds. ontosight.aiebi.ac.uk This thioester, formed from the linkage of a phenylacetyl group to coenzyme A, occupies a central position in the breakdown of the essential amino acid phenylalanine and other related substances. ontosight.aiebi.ac.uk Its study is fundamental to understanding cellular metabolism and has implications for various metabolic disorders. ontosight.ai

Eigenschaften

InChI |

InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZFFEIEACTQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42LiN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423551 | |

| Record name | phenyl acetyl Coa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-26-2 | |

| Record name | phenyl acetyl Coa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways Involving Phenylacetyl-coa

The Phenylacetate Catabolic Pathway (Paa Pathway)

The Phenylacetate (Paa) pathway is a widespread bacterial strategy for the aerobic catabolism of phenylacetate, a common intermediate derived from the breakdown of compounds like phenylalanine and styrene. pnas.orgenvipath.org A distinctive feature of this pathway is the processing of intermediates as coenzyme A (CoA) thioesters. pnas.orgpnas.org

Initial Phenylacetate Activation to Phenylacetyl-CoA

The entry point into the Paa pathway is the activation of phenylacetate to its corresponding CoA thioester, phenylacetyl-CoA. pnas.orgpnas.orgnih.gov This initial step is crucial as it prepares the relatively inert phenylacetate molecule for subsequent enzymatic modifications.

Phenylacetate + CoA + ATP → Phenylacetyl-CoA + AMP + Diphosphate wikipedia.org

The enzyme belongs to the family of adenylate-forming enzymes. semanticscholar.org The reaction involves the adenylation of phenylacetate to form a reactive phenylacetyl-AMP intermediate, which is then attacked by the thiol group of coenzyme A to yield phenylacetyl-CoA and release adenosine monophosphate (AMP). asm.org

Coenzyme A (CoA) plays a central role in this activation step by forming a high-energy thioester bond with the phenylacetate molecule. pnas.orgpnas.orgasm.org This thioesterification is essential for several reasons. It increases the reactivity of the acetyl group, facilitating subsequent enzymatic reactions. asm.org Furthermore, the formation of the CoA thioester helps to sequester the substrate within the cell. asm.org The use of CoA thioesters as intermediates is a characteristic feature of this aerobic degradation pathway, distinguishing it from many other aerobic aromatic catabolic routes. pnas.orgnih.gov

ATP-Dependent Ligation Reaction

Aromatic Ring Epoxidation of Phenylacetyl-CoA

Following its formation, phenylacetyl-CoA undergoes a critical modification of its aromatic ring. This step involves the introduction of an epoxide functional group, a highly reactive three-membered ring containing an oxygen atom. nih.govresearchgate.netontosight.ai

This epoxidation is catalyzed by a multicomponent monooxygenase complex, often referred to as PaaABCDE or PaaABCE. pnas.orgsemanticscholar.orgontosight.ai This enzyme complex utilizes molecular oxygen and a reducing equivalent, typically NADPH, to introduce one oxygen atom into the phenylacetyl-CoA molecule, forming ring 1,2-epoxyphenylacetyl-CoA. pnas.orgpnas.org The PaaABCE complex consists of several protein components, including an oxygenase, a reductase, and a ferredoxin, that work in concert to carry out the epoxidation reaction. ontosight.ai

The mechanism of the PaaABCDE complex is distinct from typical dioxygenases that introduce two hydroxyl groups. Instead, it functions as a monooxygenase, creating a reactive ring 1,2-epoxide intermediate. nih.gov This epoxidation destabilizes the aromaticity of the phenyl ring, priming it for subsequent cleavage. pnas.orgresearchgate.net The identification of this epoxide intermediate was a significant finding, distinguishing the Paa pathway from previously proposed mechanisms that involved the formation of a dihydrodiol. nih.gov

Oxepin Formation and Hydrolytic Ring Cleavage

The highly reactive epoxide intermediate, ring 1,2-epoxyphenylacetyl-CoA, is then isomerized to a seven-membered heterocyclic compound containing an oxygen atom, known as an oxepin. envipath.orgpnas.orgresearchgate.netnih.gov This unusual rearrangement is catalyzed by the enzyme PaaG, an isomerase. semanticscholar.orgnih.gov The resulting product is 2-oxepin-2(3H)-ylideneacetyl-CoA. pnas.org The electron-withdrawing nature of the CoA thioester is thought to facilitate this isomerization. pnas.orgasm.org

Isomerization of Epoxide to Seven-Membered Heterocycle

Subsequent Beta-Oxidation Like Steps and Terminal Products

The linear C8 intermediate generated from the ring-opening then enters a series of reactions that bear a striking resemblance to the beta-oxidation of fatty acids. nih.govmdpi.com

This beta-oxidation-like sequence involves the enzymes PaaF (enoyl-CoA hydratase), PaaH (3-hydroxyadipyl-CoA dehydrogenase), and PaaJ (β-ketothiolase). pnas.orgnih.govpnas.org Through the sequential action of these enzymes, the carbon chain is shortened, ultimately yielding the central metabolites acetyl-CoA and succinyl-CoA. pnas.orgnih.govpnas.orgcapes.gov.br These products can then enter the tricarboxylic acid (TCA) cycle, linking the degradation of aromatic compounds to the cell's central energy-generating pathways. wikipedia.org

Phenylacetyl-CoA in Other Metabolic Interactions

The metabolism of phenylacetyl-CoA does not occur in isolation and displays important connections with other key metabolic processes within the cell.

Interplay with Aliphatic Fatty Acid Beta-Oxidation

The lower part of the phenylacetyl-CoA degradation pathway is biochemically analogous to the beta-oxidation of fatty acids. mdpi.comnih.gov Both pathways involve a similar sequence of reactions, including isomerization, hydration, oxidation, and thiolytic cleavage. nih.gov The enzymes of the phenylacetyl-CoA pathway, such as PaaF and PaaG, are adapted to handle the specific intermediates of this pathway, which differ from those of fatty acid beta-oxidation. nih.gov This parallel yet distinct functionality highlights the modular nature of metabolic evolution, where existing enzymatic machinery is adapted for new purposes.

Linkages to Xenobiotic Metabolism (Biochemical Transformations)

The phenylacetyl-CoA pathway plays a significant role in the breakdown of various xenobiotic compounds. nih.govontosight.ai Many environmental pollutants, such as styrene and ethylbenzene, are metabolized via phenylacetate and subsequently enter the phenylacetyl-CoA pathway. nih.govpnas.org This metabolic route is crucial for the natural remediation of these man-made contaminants. nih.gov In humans, phenylacetyl-CoA is involved in the detoxification of xenobiotics like benzoic acid. hmdb.ca Phenylacetate is converted to phenylacetyl-CoA, which can then be conjugated with glycine to form phenylacetylglycine, a water-soluble compound that is readily excreted. hmdb.ca This process is catalyzed by glycine N-acyltransferase. pathbank.org

Phenylacetate-CoA Ligase (PaaK)

The entry point for phenylacetate into the aerobic degradation pathway is controlled by Phenylacetate-CoA ligase (PaaK), which catalyzes the activation of phenylacetate. frontiersin.org

PaaK belongs to the adenylate-forming enzyme superfamily. frontiersin.orgmdpi.com The catalytic activity of PaaK is dependent on the presence of Mg2+ and ATP. frontiersin.orgasm.org The enzyme catalyzes the conversion of phenylacetate and CoA into phenylacetyl-CoA, with the concurrent production of AMP and inorganic pyrophosphate (PPi). asm.orgresearchgate.net This reaction proceeds in two distinct half-reactions typical for this enzyme superfamily, involving the formation of a phenylacetyl-adenylate intermediate. nih.gov

PaaK exhibits a high degree of specificity for its primary substrate, phenylacetate. mdpi.comasm.org Studies on the enzyme from various organisms have shown limited activity with other aromatic or aliphatic acids. asm.org For instance, the PaaK from Thermus thermophilus shows only low activity with 4-hydroxyphenylacetate. researchgate.net Similarly, the enzyme from Azoarcus evansii does not utilize other tested aromatic or aliphatic acids as substrates. asm.org However, some isoforms, like BcePaaK1 from Burkholderia cenocepacia, have demonstrated a broader substrate specificity for derivatives of phenylacetic acid when compared to their paralogs. frontiersin.org

The kinetic parameters of PaaK have been characterized in several bacterial species, highlighting variations that may reflect metabolic adaptations.

| Enzyme Source | Km (Phenylacetate) | Km (ATP) | Km (CoA) | Vmax / Specific Activity |

| Azoarcus evansii | 14 µM | 60 µM | 45 µM | 48 µmol min-1 mg-1 |

| Thermus thermophilus | 6 µM | 30 µM | 50 µM | 24 µmol min-1 mg-1 |

Table 1: Kinetic parameters of Phenylacetate-CoA Ligase (PaaK) from different bacterial sources. asm.orgresearchgate.net

Structurally, PaaK from Azoarcus evansii is a monomer with a molecular weight of approximately 52 kDa. asm.org As a member of the adenylate-forming enzyme superfamily, PaaK undergoes significant conformational changes during its catalytic cycle. nih.gov These changes involve a large reorientation of its C-terminal domain relative to the N-terminal domain to facilitate the two separate partial reactions within a single active site. nih.gov

The active site of PaaK is tailored to accommodate the phenyl group of the phenylacetate substrate. nih.gov Structural studies of PaaK paralogs from Burkholderia cenocepacia (PaaK1 and PaaK2) have revealed subtle but important differences in their active site pockets that contribute to their varying substrate specificities. nih.gov For example, a key substitution of a tyrosine residue in PaaK1 for a phenylalanine in PaaK2 is one of the distinguishing features. nih.gov Additionally, an amino acid consensus sequence for an AMP binding motif (VX2SSGTTGXP) has been identified in PaaK from Azoarcus evansii. asm.org

Catalytic Mechanism and Specificity

Phenylacetyl-CoA Monooxygenase Complex (PaaABCDE)

Following its formation, phenylacetyl-CoA is targeted by a multicomponent monooxygenase complex, PaaABCDE, which catalyzes the critical epoxidation of the aromatic ring. frontiersin.org This complex is a member of the bacterial multicomponent monooxygenases family but forms a distinct branch. nih.gov

The PaaABCDE complex is composed of five protein subunits encoded by the paaA, paaB, paaC, paaD, and paaE genes. frontiersin.org In vitro reconstitution experiments and co-expression studies have shown that PaaA, PaaB, PaaC, and PaaE are all necessary for the catalytic activity of the complex. frontiersin.orgnih.gov Stable subcomplexes, such as PaaAC, PaaBC, and PaaABC, have been identified. frontiersin.orgnih.gov

| Subunit | Proposed Function |

| PaaA | Catalytic oxygenase subunit (α-subunit) |

| PaaB | Essential small subunit, potentially regulatory or bridging |

| PaaC | Structural subunit (β-subunit) |

| PaaD | Involved in complex maturation (in vivo) |

| PaaE | Reductase component |

Table 2: Subunits and their proposed functions in the Phenylacetyl-CoA Monooxygenase Complex. mdpi.comnih.govnih.govresearchgate.net

The oxygenase activity of the complex resides in the PaaAC subcomplex, where PaaA is the catalytic subunit and PaaC plays a crucial structural role. nih.govresearchgate.net PaaA contains a di-iron center where the epoxidation of the phenylacetyl-CoA aromatic ring takes place. mdpi.comnih.gov PaaC, despite having low sequence identity to PaaA, is essential for the structural integrity of the catalytic subunit. researchgate.net

The reductase component, PaaE, is responsible for transferring electrons from a reducing equivalent, such as NADPH, to the catalytic PaaA subunit. researchgate.net PaaE is a flavoprotein with a preference for FAD and contains an iron-sulfur cluster. nih.govresearchgate.net Its sequence shows similarity to the ferredoxin-NADP⁺ reductase (FNR) family, though it has an inverted domain organization. researchgate.net A unique "lysine bridge" constellation of amino acids near the iron-binding site in PaaA has been identified as a potential part of the electron transfer path from PaaE to the di-iron center. nih.gov

A remarkable feature of the PaaABCDE monooxygenase is its ability to catalyze a reversible reaction. researchgate.net Under conditions where oxygen becomes a limiting factor, the PaaABCE epoxidase can convert the product, 1,2-epoxyphenylacetyl-CoA, back to the initial substrate, phenylacetyl-CoA, and water. researchgate.net This reverse reaction consumes NADPH. researchgate.net When oxygen is reintroduced, the enzyme resumes its forward catalytic activity, transforming phenylacetyl-CoA into its epoxide derivative. researchgate.net This reversible mechanism likely serves as a control system to manage the concentration of the potentially reactive epoxide intermediate within the cell, particularly under fluctuating oxygen levels.

Oxygenase and Reductase Component Functions

Phenylacetyl-CoA Epoxide Isomerase (PaaG)

Following the epoxidation of the aromatic ring of phenylacetyl-CoA by the PaaABCDE monooxygenase complex to form ring-1,2-epoxyphenylacetyl-CoA, the next critical step is catalyzed by phenylacetyl-CoA epoxide isomerase, or PaaG. nih.govmdpi.com This enzyme facilitates a remarkable molecular rearrangement.

PaaG catalyzes the isomerization of the unstable ring-1,2-epoxyphenylacetyl-CoA epoxide into a more stable, seven-membered heterocyclic enol ether known as 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA). nih.govasm.org The proposed mechanism for this ring expansion involves several key steps. pnas.orgresearchgate.net

First, PaaG is thought to facilitate the formation of an enolate anion by abstracting a proton from the C2 position of the acetyl-CoA side chain. pnas.orgresearchgate.net This enolate is stabilized within the enzyme's active site. frontiersin.org The subsequent rearrangement of double bonds, coupled with the cleavage of the two epoxy C-O bonds, leads to the formation of the seven-membered oxepin ring. pnas.orgasm.org This reaction is notable as it introduces an α,β-unsaturated CoA-thioester motif, which is crucial for the subsequent steps of the catabolic pathway. frontiersin.orgresearchgate.net The isomerization is a reversible transformation. asm.org

This enzymatic strategy is significant because it converts a reactive epoxide into a substrate primed for hydrolytic cleavage, elegantly preparing the molecule for ring fission without the use of molecular oxygen. nih.govresearchgate.net

Structurally, PaaG belongs to the extensive crotonase (or enoyl-CoA hydratase/isomerase) superfamily. mdpi.comasm.orgrcsb.org This superfamily is characterized by a common structural fold, the crotonase fold, which is found in enzymes involved in various metabolic pathways, including fatty acid β-oxidation. mdpi.comresearchgate.net The structure of PaaG from Thermus thermophilus was one of the first to be determined. frontiersin.org

Enzymes in this superfamily, including PaaG, often form homotrimeric or even more complex oligomeric structures. researchgate.netnih.gov For instance, in E. coli, PaaG can form a stable complex with PaaF, another crotonase superfamily member involved in the later β-oxidation-like steps of the pathway. frontiersin.orgnih.gov This PaaFG complex has a four-layered structure composed of two homotrimeric discs of PaaF and PaaG. nih.gov

The active site of PaaG is specifically adapted to accommodate its unique substrates, which differ from those in fatty acid metabolism. frontiersin.orgnih.gov Studies on PaaG from Pseudomonas sp. Y2 have identified key amino acid residues, such as an aspartate (D136), that act as a proton relay and are critical for the enzyme's catalytic function. frontiersin.org This highlights the specialized adaptations within the conserved crotonase fold that enable PaaG to perform its unique isomerization reaction.

Oxepin-CoA Hydrolase and Aldehyde Dehydrogenase (PaaZ)

The product of the PaaG-catalyzed reaction, oxepin-CoA, is then acted upon by the bifunctional enzyme PaaZ. nih.govmdpi.com This enzyme plays a pivotal role in the degradation pathway by catalyzing the hydrolytic cleavage of the seven-membered ring.

PaaZ is a fusion protein that possesses two distinct enzymatic domains. nih.govnih.gov The C-terminal domain functions as an (R)-specific enoyl-CoA hydratase (also known as MaoC), which is responsible for the ring cleavage. nih.govuniprot.org The N-terminal domain is an NADP+-dependent aldehyde dehydrogenase. nih.govnih.govuniprot.org This bifunctional nature allows for the efficient, sequential catalysis of two crucial steps: the hydrolysis of oxepin-CoA and the subsequent oxidation of the resulting aldehyde. uniprot.orgrsc.org The close proximity of the two active sites is thought to facilitate substrate channeling, which is important for processing the highly reactive aldehyde intermediate. rsc.orgpdbj.org

In some bacteria, the paaZ gene only encodes the aldehyde dehydrogenase domain. In these organisms, the hydratase function is performed by a separate enzyme, often encoded outside the main paa gene cluster. nih.govmdpi.com

The C-terminal hydratase domain of PaaZ catalyzes the hydrolytic ring cleavage of oxepin-CoA. nih.govnih.gov The proposed mechanism involves an acid-base catalysis. nih.gov The enol ether moiety of the oxepin ring is attacked by water, a process likely facilitated by the mesomeric character of the oxepin-CoA, which creates a positively charged ether oxygen and an enolate anion on the thioester side chain. pnas.org This leads to the formation of a highly reactive open-chain aldehyde intermediate, 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde. nih.govmdpi.com

This semialdehyde is then immediately oxidized to the more stable carboxylic acid, 3-oxo-5,6-dehydrosuberyl-CoA, by the N-terminal aldehyde dehydrogenase domain of PaaZ. nih.govnih.govuniprot.org This rapid oxidation is crucial, as the aldehyde intermediate can otherwise spontaneously cyclize into a stable, dead-end product, 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA, which can inhibit PaaZ activity. mdpi.comfrontiersin.org The entire reaction sequence catalyzed by PaaZ effectively opens the heterocyclic ring and prepares the carbon chain for the final β-oxidation-like degradation steps. nih.gov

Other Enzymes of the Phenylacetyl-CoA Catabolon

The phenylacetyl-CoA catabolic pathway, often referred to as the phenylacetyl-CoA catabolon, comprises a set of enzymes that work in concert to degrade phenylacetate and related aromatic compounds. pnas.orgasm.orgasm.org Beyond the core enzymes that handle the initial activation, epoxidation, isomerization, and ring cleavage, several other enzymes are essential for the complete breakdown of the resulting intermediates into central metabolites.

The product of the PaaZ-catalyzed reaction, 3-oxoadipyl-CoA, is further processed by a series of enzymes that function in a manner analogous to the β-oxidation of fatty acids. pnas.orgnih.gov These enzymes are also encoded within the paa gene cluster and include:

PaaF: An enoyl-CoA hydratase that hydrates 2,3-dehydroadipyl-CoA to produce 3-hydroxyadipyl-CoA. frontiersin.org PaaF can form a stable complex with PaaG. frontiersin.orgnih.gov

PaaH: An NAD+-dependent 3-hydroxyadipyl-CoA dehydrogenase that oxidizes 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA. pnas.orgfrontiersin.org

PaaJ: A thiolase that catalyzes the final step, cleaving 3-oxoadipyl-CoA into two central metabolic intermediates: succinyl-CoA and acetyl-CoA. pnas.orgfrontiersin.org

Additionally, some organisms possess an enzyme called PaaY , a thioesterase that can hydrolyze the inhibitory shunt product formed from the reactive aldehyde intermediate when its oxidation by PaaZ is impaired. frontiersin.orgrsc.org This serves as a detoxification mechanism to maintain the efficiency of the catabolic pathway. frontiersin.org The entire pathway represents a complex and highly regulated functional unit for the assimilation of aromatic compounds. pnas.orgasm.org

Genetic Basis and Transcriptional Regulation of Phenylacetyl-coa Metabolism

Organization of the paa Gene Cluster/Operon in Diverse Microorganisms

The genes encoding the enzymes for PAA degradation, termed paa genes, are typically clustered together in the bacterial chromosome, forming an operon or a set of operons that are co-regulated. asm.orgmdpi.com The organization of this gene cluster, however, shows significant diversity across different microbial species, reflecting evolutionary adaptation. nih.gov

In Escherichia coli, the paa gene cluster consists of 14 genes organized into three distinct transcription units. nih.govasm.orgresearchgate.net These include two divergently transcribed catabolic operons, paaABCDEFGHIJK and paaZ, and a regulatory operon, paaXY. researchgate.netfrontiersin.orgnih.gov A similar, yet distinct, organization is found in Pseudomonas putida, where 15 paa genes are grouped into five contiguous operons, categorized into functional units for PAA transport, activation, ring hydroxylation, cleavage, and regulation. nih.govasm.org

This variability in gene organization highlights the different evolutionary paths taken by bacteria to assemble and regulate the PAA catabolic pathway. Despite the structural differences, the core function—the degradation of PAA—remains conserved.

| Microorganism | Regulatory System | Organization of paa Gene Cluster | Number of Genes/Operons | Reference(s) |

| Escherichia coli | GntR-type (PaaX) | Three transcription units (paaZ, paaA-K, paaXY) | 14 genes | nih.govasm.orgnih.gov |

| Pseudomonas putida | GntR-type (PaaX) | Five contiguous operons | 15 genes | nih.govasm.org |

| Corynebacterium glutamicum | TetR-type (PaaR) | Continuous cluster with six transcription units | Not specified | nih.govasm.org |

| Burkholderia cenocepacia | TetR-type (PaaR) | Three separate clusters (paaABCDE, paaFZJGIJK1, paaHK2) | Not specified | frontiersin.org |

| Thermus thermophilus | TetR-type (PaaR) | Two operons within a single gene cluster | Not specified | asm.orgnih.govnih.gov |

Transcriptional Regulatory Proteins Governing Phenylacetyl-CoA Catabolism

The expression of the paa operon is controlled by specific transcriptional repressor proteins. Bacteria have evolved at least two distinct regulatory systems for this purpose, primarily distinguished by the family of the repressor protein involved: the GntR family and the TetR family. asm.orgfrontiersin.org

In many bacteria, including Escherichia coli and Pseudomonas species, the primary regulator of the paa genes is PaaX, a transcriptional repressor belonging to the GntR family. asm.orgfrontiersin.org PaaX functions by binding to specific operator sequences within the promoter regions of the paa operons, thereby blocking transcription. nih.govcsic.esnih.gov In E. coli, PaaX represses two divergent catabolic operons, paaZ and paaABCDEFGHIJK, as well as its own regulatory operon, paaXY. frontiersin.orgresearchgate.net The binding site for PaaX in E. coli has been identified as a conserved 15-base pair imperfect palindromic sequence. nih.gov Structural analysis reveals that PaaX has a unique fold not previously seen in prokaryotic transcriptional repressors, with a winged helix-turn-helix (wHTH) DNA-binding domain at its N-terminus. frontiersin.orgcsic.es

In other bacteria, such as Corynebacterium glutamicum, Thermus thermophilus, and Burkholderia cenocepacia, the paa gene cluster is regulated by PaaR, a transcriptional repressor from the TetR family. asm.orgfrontiersin.orgcoenzalabs.com Similar to PaaX, PaaR acts as a negative regulator, repressing the expression of paa genes. asm.orgnih.gov For instance, in C. glutamicum, disruption of the paaR gene leads to a significant increase in the transcription of all paa genes. asm.org PaaR from C. glutamicum binds to a specific 22-bp imperfect palindromic motif found in the upstream regions of the paa genes. asm.org In T. thermophilus, PaaR binds to a pseudopalindromic consensus sequence (5'-CNAACGNNCGTTNG-3') near the promoters of the paa operons. nih.govnih.gov Despite belonging to a different protein family, PaaR is considered a functional homolog of PaaX, as both are repressors of PAA degradation whose activity is modulated by the same effector molecule. nih.govnih.govebi.ac.uk

PaaX (GntR Family Transcriptional Repressor)

Phenylacetyl-CoA as a Key Effector Molecule in Gene Regulation

The central switch that activates the PAA degradation pathway is phenylacetyl-CoA (PA-CoA). nih.govtargetmol.comcaymanchem.com Phenylacetic acid itself is not the inducer; it must first be activated to its CoA thioester form by the enzyme phenylacetyl-CoA ligase (PaaK). frontiersin.orgnih.govresearchgate.net This PA-CoA molecule then acts as the true inducer by directly interacting with the transcriptional repressor, be it PaaX or PaaR. nih.govnih.govtargetmol.com

The binding of PA-CoA to the repressor protein causes a conformational change that leads to the repressor's dissociation from its DNA operator site. nih.govcsic.es This release allows RNA polymerase to access the promoter and initiate transcription of the paa genes. nih.gov Electrophoretic mobility shift assays (EMSA) have demonstrated that the addition of PA-CoA specifically inhibits the binding of both PaaX and PaaR to their target DNA sequences, while PAA alone has no effect. asm.orgnih.govnih.gov This mechanism ensures that the energetically expensive production of catabolic enzymes only occurs when the substrate is present and has entered the metabolic pathway. researchgate.net Both PaaX and PaaR have been confirmed to respond specifically to PA-CoA, integrating the control of upper and lower catabolic pathways for various aromatic compounds that degrade via PAA. nih.govebi.ac.uk

Mechanisms of Transcriptional Control and Autoregulation

The transcriptional control of the paa cluster is a finely tuned process involving repression, induction, and in some cases, autoregulation. The primary mechanism is the negative regulation by a repressor (PaaX or PaaR) that is relieved by the inducer, PA-CoA. csic.escaymanchem.com

In E. coli, the regulation by PaaX is particularly complex and includes an autoregulatory loop. The paaX gene itself is part of the paaXY operon, which is driven by the Px promoter. frontiersin.orgresearchgate.net PaaX represses its own transcription by binding to the Px promoter. frontiersin.orgresearchgate.net This autoregulation creates a feedback circuit that likely maintains an appropriate cellular level of the PaaX repressor. The mechanism of repression by PaaX can vary between promoters; for the Px and Pz promoters, PaaX competes directly with RNA polymerase for binding, creating a steric hindrance. frontiersin.orgresearchgate.net However, for the Pa promoter, PaaX appears to inhibit transcription at a later stage, after RNA polymerase has already bound. researchgate.netnih.gov

Furthermore, the PaaY protein, a thioesterase encoded in the same operon as PaaX, adds another layer of control. frontiersin.orgnih.gov PaaY can hydrolyze certain CoA intermediates, which may prevent the accumulation of compounds that could act as antagonists to the PA-CoA inducer, thereby ensuring an efficient expression of the paa genes. researchgate.netnih.gov This multi-level control, involving a specific repressor, a key effector molecule, and autoregulatory loops, allows the cell to mount a rapid and efficient response to the presence of phenylacetic acid. nih.gov

Microbial Physiological Roles of Phenylacetyl-coa Metabolism

Ecological Significance in Aromatic Compound Degradation

The phenylacetyl-CoA pathway is a central metabolic route for the assimilation of various aromatic compounds by bacteria. nih.govresearchgate.net This pathway is widespread, found in approximately 16% of all bacteria with sequenced genomes, including common species like Escherichia coli and Pseudomonas putida. researchgate.netnih.gov It represents a key strategy for microorganisms to utilize aromatic compounds as a source of carbon and energy. researchgate.netpnas.org The degradation process involves the activation of phenylacetate to phenylacetyl-CoA, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA. nih.govnih.gov

Metabolism of Phenylalanine-Derived Compounds

Phenylacetyl-CoA is a key intermediate in the catabolism of phenylalanine, an essential amino acid. asm.orgontosight.ai In many bacteria, the degradation of phenylalanine converges on the formation of phenylacetate, which is then activated to phenylacetyl-CoA by the enzyme phenylacetyl-CoA ligase (PaaK). pnas.orgasm.org This thioester is the actual substrate for the subsequent enzymatic steps of the degradation pathway. asm.org The metabolism of other phenylalanine-derived compounds also funnels into this central pathway, highlighting its importance in amino acid turnover in microbial ecosystems. pnas.orgontosight.ai

Degradation of Environmental Aromatic Pollutants (e.g., Styrene, Ethylbenzene)

The phenylacetyl-CoA pathway is instrumental in the breakdown of significant environmental pollutants, including styrene and ethylbenzene. pnas.orgnih.gov Many bacteria capable of degrading these xenobiotic compounds convert them to phenylacetate, which then enters the phenylacetyl-CoA pathway. pnas.orgnih.gov For instance, the aerobic degradation of styrene often proceeds through its conversion to phenylacetaldehyde and then to phenylacetic acid, which is subsequently activated to phenylacetyl-CoA. oup.com Similarly, the metabolism of ethylbenzene can also lead to the formation of phenylacetyl-CoA. nih.govresearchgate.net This metabolic capability underscores the ecological role of microorganisms in the natural attenuation of these widespread industrial pollutants. researchgate.netnih.gov

Contribution to Microbial Bioremediation Processes

The metabolic pathways involving phenylacetyl-CoA are fundamental to microbial bioremediation strategies aimed at cleaning up environments contaminated with aromatic pollutants. researchgate.netfrontiersin.org The ability of diverse bacteria to funnel a range of aromatic compounds, including industrial chemicals like styrene, into the phenylacetyl-CoA degradation pathway makes these organisms valuable tools for environmental biotechnology. researchgate.netnih.gov By converting toxic aromatic substances into central metabolic intermediates, these microbes effectively mineralize the pollutants, removing them from the environment. researchgate.netfrontiersin.org The genes encoding the enzymes of the phenylacetyl-CoA pathway are often clustered together, facilitating their regulation and potential for genetic engineering to enhance bioremediation efficiency. researchgate.netfrontiersin.org

Phenylacetyl-CoA Pathways in Bacterial Pathogen Physiology

Beyond its role in environmental detoxification, the phenylacetyl-CoA pathway has been identified as a significant component of the physiology of several bacterial pathogens. pnas.orgnih.gov The metabolism of aromatic compounds, including those derived from host tissues, can be important for the survival and proliferation of pathogens during infection. nih.govfrontiersin.org

Biochemical Intersections with Virulence Factor Expression

Research has revealed intricate links between phenylacetyl-CoA metabolism and the expression of virulence factors in certain pathogenic bacteria. nih.govfrontiersin.org In the opportunistic pathogen Burkholderia cenocepacia, the accumulation of phenylacetyl-CoA has been shown to attenuate the expression of virulence factors regulated by the CepIR quorum-sensing system. nih.govbiorxiv.org Studies have demonstrated that a knockout of the gene responsible for the synthesis of phenylacetyl-CoA (paaK) leads to a more virulent phenotype, while a knockout of the downstream enzyme (paaABCDE) that metabolizes phenylacetyl-CoA results in decreased virulence. nih.govbiorxiv.org This suggests that phenylacetyl-CoA itself, or a derivative, can act as a signaling molecule that modulates the expression of genes associated with pathogenicity. nih.govnih.gov This intersection of metabolic status and virulence regulation highlights a sophisticated mechanism by which bacteria can adapt their pathogenic potential based on available nutrients. nih.govnih.gov

Advanced Research Methodologies for Phenylacetyl-coa Studies

Analytical Techniques for Phenylacetyl-CoA and Related Thioesters

The detection and quantification of phenylacetyl-CoA and other acyl-CoA thioesters present a significant analytical challenge due to their low cellular concentrations and inherent instability. mdpi.com Researchers have developed and refined several techniques to overcome these hurdles.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of CoA and its thioester derivatives. researchgate.netpsu.edu HPLC methods allow for the simultaneous detection of multiple CoA species from extracts of various biological sources, including animal tissues, cultured cells, and bacteria. psu.edu The typical detection limit for HPLC with UV absorbance detection is in the picomole range. psu.edu However, a limitation of using absorbance alone is the potential uncertainty regarding the identity and purity of the detected compounds. psu.edu

To enhance sensitivity and specificity, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This combination is a powerful tool for analyzing acyl-CoAs. researchgate.net An ion-pair reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (IP-RP-UHPLC-MS/MS) method has been developed for the quantitative determination of intracellular coenzymes, including phenylacetyl-CoA. nih.gov This technique uses a volatile ion-pair reagent, such as dibutylammonium acetate (DBAA), to improve the retention and sensitivity for phosphorylated coenzymes. nih.gov LC-MS/MS methods can achieve very low detection limits, often in the femtomole range, and provide definitive identification of the analytes. psu.edunih.gov These methods are essential for comprehensive acyl-CoA metabolomics, allowing for the resolution of a large number of different acyl-CoA species in a single analysis. mdpi.com

Table 1: Comparison of Chromatographic Techniques for Acyl-CoA Analysis

| Technique | Principle | Advantages | Limitations | Typical Detection Limit |

|---|---|---|---|---|

| HPLC-UV | Separation based on polarity, followed by detection using UV absorbance at ~260 nm. psu.eduuni-konstanz.de | Allows simultaneous detection of multiple species; widely available. psu.edu | Uncertainty in peak identity and purity; lower sensitivity compared to MS. psu.edu | ~3-12 pmol psu.edu |

| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation for structural confirmation. mdpi.com | High sensitivity and specificity; definitive compound identification; suitable for complex mixtures. mdpi.comresearchgate.net | Requires more specialized equipment; potential for matrix effects. biorxiv.org | ~10 fmol psu.edu |

Enzymatic assays offer an alternative, often high-throughput, method for quantifying specific enzyme activities related to phenylacetyl-CoA metabolism. While some spectrophotometric assays are considered indirect measures, they are valuable for kinetic studies. mdpi.comresearchgate.net For instance, the activity of acyl-CoA dehydrogenases can be measured spectrophotometrically using artificial electron acceptors like ferricenium hexafluorophosphate. uni-konstanz.deoup.com

Fluorimetric assays provide significantly higher sensitivity. A highly sensitive and rapid fluorimetric assay was developed for phenylacetyl-CoA ligase, the enzyme that catalyzes the formation of phenylacetyl-CoA. ebi.ac.uknih.gov This coupled enzyme assay measures the formation of phenylacetyl-CoA indirectly by monitoring the oxidation of NADH, which results in a decrease in fluorescence. nih.gov The reaction is coupled to adenylate kinase, pyruvate kinase, and lactate dehydrogenase, linking AMP release from the ligase reaction to NADH consumption. nih.gov This method is advantageous over colorimetric, HPLC, and direct spectrophotometric assays due to its enhanced sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for elucidating the novel catabolic pathway of phenylacetate. nih.gov The use of carbon-13 labeled substrates, such as [U-13C8]phenylacetate or [ring-13C6]phenylacetate, was key to identifying previously unknown metabolic intermediates. nih.govpnas.org By feeding these labeled compounds to bacterial cultures, particularly to genetic mutants that accumulate specific intermediates, researchers could trace the fate of the carbon atoms from the phenyl ring. nih.govresearchgate.net For example, incubation of a paaG mutant of E. coli with [U-13C8]phenylacetate led to the accumulation of a product identified by NMR spectroscopy as ring-1,2-dihydroxy-1,2-dihydrophenylacetyl lactone. nih.govresearchgate.net Similarly, 13C-NMR was instrumental in identifying other key, unstable intermediates like the seven-membered heterocyclic enol ether, 2-oxepin-2(3H)-ylideneacetyl-CoA, which is formed from the epoxidized phenylacetyl-CoA. pnas.orgresearchgate.net

Spectrophotometric and Fluorimetric Enzyme Assays

Genetic Engineering Approaches for Pathway Manipulation

Genetic engineering has been indispensable for dissecting the phenylacetyl-CoA metabolic pathway. By creating targeted gene deletions (knockouts) in organisms like Escherichia coli, scientists have been able to assign functions to the genes within the paa (phenylacetic acid) gene cluster. nih.govresearchgate.net For example, creating mutants with deletions in the paaF, paaG, paaH, paaJ, or paaZ genes demonstrated that these genes are essential for growth on phenylacetate as the sole carbon source. nih.govresearchgate.net These mutants often accumulate specific metabolic intermediates, which can then be isolated and identified, providing direct evidence for the role of the deleted gene's product in the pathway. nih.govresearchgate.net

Furthermore, genetic manipulation of regulatory elements has provided insight into the control of the pathway. The paa operon's expression is controlled by a transcriptional repressor, PaaX. ebi.ac.uknih.gov Studies have shown that PaaX binds to the promoter region and represses transcription, and this repression is relieved by phenylacetyl-CoA, which acts as the inducer molecule. ebi.ac.ukasm.org Inactivation of the paaX gene leads to a higher level of transcription from the operon's promoters, confirming its role as a negative regulator. ebi.ac.uk

Recombinant Protein Expression and Purification for Enzymatic Characterization

To perform detailed biochemical and kinetic studies, individual enzymes from the phenylacetyl-CoA pathway have been produced in large quantities using recombinant protein technology. pnas.org Genes encoding these enzymes, such as paaK (phenylacetate-CoA ligase) and the paaABCDE genes (phenylacetyl-CoA oxygenase complex), are cloned into expression vectors and introduced into a host organism, typically E. coli. nih.govnih.gov The host then overexpresses the target protein, which can be purified to homogeneity. nih.govasm.org

Purification is often facilitated by adding an affinity tag (e.g., a polyhistidine-tag or a maltose-binding protein tag) to the recombinant protein. pnas.orgnih.gov For example, phenylacetate-CoA ligase from Thermus thermophilus was heterologously expressed in E. coli and purified, allowing for the determination of its kinetic parameters, substrate specificity, and temperature optimum. nih.gov Similarly, the subunits of the multicomponent PaaABCDE oxygenase were expressed, and the complex was purified, enabling the demonstration of its phenylacetyl-CoA-dependent oxygenase activity in a spectrophotometric assay. pnas.org This approach has been crucial for characterizing the function and properties of nearly every enzyme in the pathway. frontiersin.orgresearchgate.net

Table 2: Properties of Recombinantly Expressed Phenylacetyl-CoA Pathway Enzymes

| Enzyme (Gene) | Source Organism | Function | Molecular Mass (kDa) | Key Findings from Recombinant Studies |

|---|---|---|---|---|

| Phenylacetate-CoA Ligase (PaaK) | Thermus thermophilus | Activates phenylacetate to phenylacetyl-CoA. nih.gov | ~49 | Highly specific for phenylacetate; optimal temperature of 75°C; Km values for ATP, CoA, and phenylacetate determined. nih.govrhea-db.org |

| Phenylacetate-CoA Ligase (PaaK) | Azoarcus evansii | Activates phenylacetate to phenylacetyl-CoA. asm.org | 52 (monomer) | Purified 117-fold; high specificity for phenylacetate; Km values for PA, ATP, and CoA were 14, 60, and 45 µM, respectively. asm.org |

| Phenylacetyl-CoA Oxygenase (PaaABCDE) | Escherichia coli | Catalyzes ring hydroxylation/epoxidation of phenylacetyl-CoA. nih.govgenome.jp | Multi-subunit complex | Demonstrated to be a five-component oxygenase; hydroxylates phenylacetyl-CoA. nih.gov |

Structural Determination Methods (e.g., X-ray Crystallography) of Phenylacetyl-CoA Binding Proteins

Understanding the precise mechanism of enzyme catalysis and substrate recognition requires three-dimensional structural information, which is primarily obtained through X-ray crystallography. researchgate.net The structures of several key proteins that bind phenylacetyl-CoA or its derivatives have been solved, providing invaluable molecular insights.

The PaaAC subcomplex, which forms the core of the phenylacetyl-CoA 1,2-epoxidase, was crystallized and its structure determined at high resolution. nih.govnih.gov Crystals were obtained for the enzyme alone and in complex with CoA, benzoyl-CoA, and the true substrate, phenylacetyl-CoA. nih.govnih.gov These structures revealed the substrate-binding pocket and the location of the catalytic di-iron center, helping to explain how the enzyme orients the phenylacetyl moiety for the epoxidation reaction. mdpi.com The structure of the PaaAC subcomplex from Escherichia coli represents the first crystallized bacterial multicomponent monooxygenase that utilizes a CoA-linked substrate. nih.gov

Additionally, the crystal structure of the hot dog-fold thioesterase PaaI from E. coli was determined. researchgate.net This enzyme showed activity with phenylacetyl-CoA and was most active with ring-hydroxylated derivatives. researchgate.net The structural analysis, combined with kinetic analysis of site-directed mutants, helped to define the structural basis for its substrate recognition and catalytic mechanism. researchgate.net

Table 3: Crystallographic Data for Phenylacetyl-CoA Pathway Proteins

| Protein | Organism | Ligand(s) | PDB ID | Resolution (Å) |

|---|---|---|---|---|

| PaaAC subcomplex | Escherichia coli | Phenylacetyl-CoA | 3pvs | 2.20 |

| PaaAC subcomplex | Escherichia coli | Benzoyl-CoA | 3pvr | 2.10 |

| PaaI Thioesterase | Escherichia coli | None | 1PSU | 2.00 researchgate.net |

Compound Index

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing phenyl acetyl CoA in vitro, and how can purity be validated?

- Methodological Answer : Enzymatic synthesis using acetyl-CoA synthetase with phenyl acetate and coenzyme A is a standard approach . Purification via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) ensures separation from unreacted substrates. Validate purity using NMR (¹H and ¹³C for structural confirmation) and mass spectrometry (ESI-MS, expected m/z 810.5 for [M+H]⁺) .

Q. How can researchers quantify this compound in cellular extracts with high specificity?

- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., this compound-d5) to correct for matrix effects. Optimize ionization parameters (e.g., positive ion mode, 350°C source temperature) and monitor transitions (m/z 810.5 → 408.3 for quantification; m/z 815.5 → 413.3 for internal standard) .

Q. What metabolic pathways are influenced by this compound, and how are these pathways experimentally mapped?

- Methodological Answer : this compound enters the tricarboxylic acid (TCA) cycle via citrate synthase, competing with acetyl CoA . To map flux, use ¹³C-labeled phenyl acetate in tracer studies and analyze isotopomer distributions in TCA intermediates via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Km values for this compound-dependent enzymes across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardize assays using recombinant enzymes (e.g., expressed in E. coli BL21) and control buffer composition (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Compare kinetic parameters under identical conditions and validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What experimental designs mitigate this compound instability during long-term enzymatic assays?

- Methodological Answer : this compound degrades via hydrolysis; stabilize by adding 1 mM DTT (reducing agent) and conducting assays at 4°C. Monitor degradation kinetics via UV spectroscopy (λ = 260 nm, ε = 16,400 M⁻¹cm⁻¹) and adjust reaction timelines accordingly .

Q. How can researchers differentiate this compound’s role in primary vs. secondary metabolism in microbial systems?

- Methodological Answer : Employ CRISPR-interference (CRISPRi) to downregulate this compound transferase genes and analyze metabolomic shifts via untargeted LC-MS. Pair this with transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., polyketide synthases vs. TCA cycle genes) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound inhibition studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves with the Hill equation. Account for assay variability by replicating experiments ≥3 times and applying ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes .

Data Analysis & Reproducibility

Q. How should researchers handle conflicting NMR and MS data when characterizing novel this compound analogs?

- Methodological Answer : Cross-validate with 2D NMR (HSQC, HMBC) to resolve structural ambiguities. For MS discrepancies, re-run samples with high-resolution instruments (Q-TOF MS) and compare fragmentation patterns to computational predictions (e.g., CFM-ID software) .

Q. What are best practices for documenting this compound-related protocols to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.